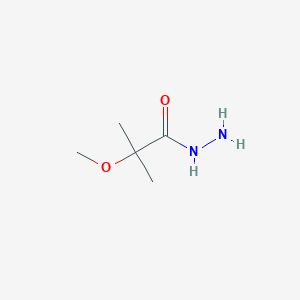
2-Methoxy-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methylpropanehydrazide is a chemical compound with the molecular formula C5H12N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylpropanehydrazide typically involves the reaction of 2-methoxy-2-methylpropanoic acid with hydrazine. The reaction is carried out in an alcoholic solution, which facilitates the formation of the hydrazide. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient processes, such as the use of activated esters or amides with hydrazine. This method can yield high purity and large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazide into corresponding acids or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methoxy-2-methylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropane: This compound is structurally similar but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-Methoxy-2-methylpropanoic acid: This is the precursor used in the synthesis of 2-Methoxy-2-methylpropanehydrazide and shares some chemical properties.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct reactivity and allows it to participate in a variety of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methoxy-2-methylpropanehydrazide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,9-3)4(8)7-6/h6H2,1-3H3,(H,7,8) |
InChI Key |
XPEUBMJVIQJQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





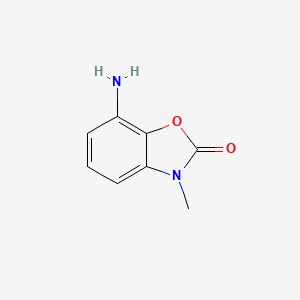

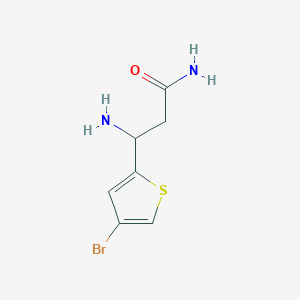
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
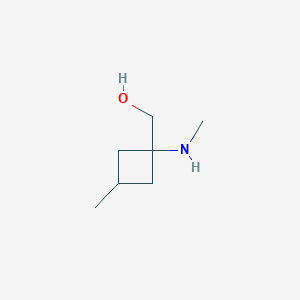
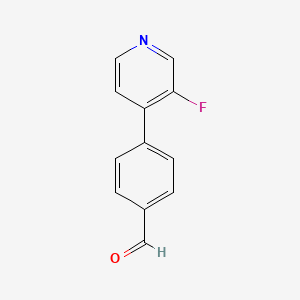


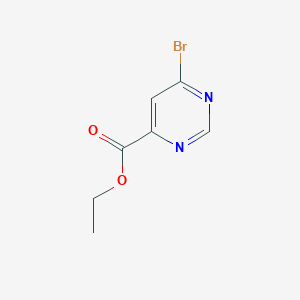
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)

